2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

概要

説明

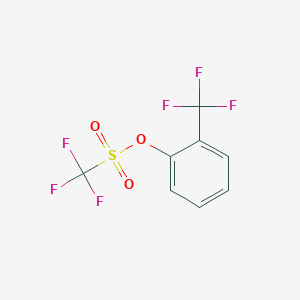

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound that features both a trifluoromethyl group and a trifluoromethanesulfonate group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of phenol as a starting material, which undergoes triflation to form the desired product . The reaction conditions often involve the use of a base, such as pyridine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The triflate group serves as an exceptional leaving group, enabling reactions with nucleophiles under mild conditions. In one study, treatment with sodium trifluoromethanesulfinate (CF₃SO₂Na) in acetonitrile at room temperature yielded 2-(trifluoromethyl)phenyl triflone (Ar-SO₂CF₃) in 44% yield after optimization with CsF and tBuOH additives .

Key parameters affecting substitution efficiency:

| Condition | Yield Improvement | Source |

|---|---|---|

| Base: CsF → tBuOH/CsF | 15% → 50% | |

| Solvent: MeCN → MeCN/H₂O | 19% → 44% |

Transition Metal-Catalyzed Cross-Couplings

The compound participates in nickel-catalyzed reactions due to its stability under catalytic conditions. With [Ni(COD)(dppf)] as a catalyst, it forms stable σ-aryl nickel complexes at room temperature, enabling:

Reaction outcomes vary with substituents:

| Aryl Triflate Derivative | Product Yield | Reaction Time |

|---|---|---|

| 1-Naphthyl triflate | 85% | 2 h |

| 4-CF₃-phenyl triflate | 78% | 3 h |

Aryne Generation and Cycloadditions

When treated with fluoride ions (e.g., KF/18-crown-6), the triflate group is eliminated to generate reactive 2-(trifluoromethyl)aryne intermediates . These undergo:

- Diels-Alder reactions with 1,3-dienes (72–89% yields)

- [2+2] cycloadditions with electron-deficient alkenes

- Tandem annulations with furans to form polycyclic CF₃-substituted compounds

Electrophilic Trifluoromethylation

The -CF₃ group facilitates direct electrophilic transfer to nucleophilic substrates:

| Substrate | Product Class | Yield | Conditions |

|---|---|---|---|

| Thiols | Ar-SCF₃ | 68–92% | DBU, −43°C → RT |

| Phosphines | R₂P-CF₃ | 55–78% | MeCN, 12 h |

| Aromatic amines | N-CF₃ derivatives | 41–67% | 1,2-DCE, 60°C |

This reactivity profile matches Shreeve-type trifluoromethylation agents .

Solvolysis and Stability

Kinetic studies in ethanol/water mixtures reveal a β-deuterium isotope effect (kH/kD = 2.1), consistent with an E1 elimination mechanism . Comparative hydrolysis rates:

| Substituent | Relative Rate (krel) |

|---|---|

| 2-CF₃-phenyl triflate | 1.00 (reference) |

| 4-NO₂-phenyl triflate | 3.42 |

| Phenyl triflate | 0.18 |

The 2-CF₃ group provides steric protection, reducing accidental hydrolysis during storage .

科学的研究の応用

Synthetic Applications

The primary applications of 2-(trifluoromethyl)phenyl trifluoromethanesulfonate are in synthetic organic chemistry. The compound serves as an electrophilic reagent in various reactions:

- Aryl Triflation :

- Coupling Reactions :

- Asymmetric Synthesis :

- Synthesis of Multifunctional Compounds :

Case Study 1: Aryl Triflation Reactions

Research has demonstrated that this compound can be effectively utilized to generate aryl triflones from symmetrical and unsymmetrical benzynes. The reaction conditions were optimized to achieve moderate to good yields, showcasing its utility in accessing diverse aryl compounds .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Aryl Triflation | CsF, tBuOH, MeCN | 44% |

| Benzynes to Aryl Triflones | Heating at 40°C | Up to 50% |

Case Study 2: Synthesis of Multifunctional Iodonium Salts

Another study focused on using this compound for the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts. The optimized conditions provided high yields and demonstrated the compound's effectiveness as a triflation agent .

| Compound Synthesized | Yield (%) | Key Features |

|---|---|---|

| Aryl(trifloxyalkenyl)iodonium triflate | >70% | Useful for photochemical applications |

作用機序

The mechanism of action of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the trifluoromethyl group can enhance the compound’s reactivity and stability in different chemical environments .

類似化合物との比較

Similar Compounds

Phenyl trifluoromethanesulfonate: Similar in structure but lacks the trifluoromethyl group.

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Contains a trimethylsilyl group instead of a trifluoromethyl group.

2,2,2-Trifluoroethyl trifluoromethanesulfonate: Features a trifluoroethyl group instead of a phenyl group.

Uniqueness

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl and trifluoromethanesulfonate groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and materials science .

生物活性

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, also known as a triflate, is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group () and a trifluoromethanesulfonate group (). These groups enhance the compound's electrophilic nature, making it a valuable reagent in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound primarily arises from its ability to act as an electrophile in various chemical reactions. The triflate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property enables the compound to interact with biological molecules, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms

- Electrophilic Attack : The compound can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that may alter protein activity.

- Substitution Reactions : It can participate in substitution reactions with various nucleophiles, which may include amino acids or other biomolecules.

Enzyme Inhibition

The electrophilic nature of this compound suggests potential as an enzyme inhibitor. Compounds containing the triflate moiety have been explored for their ability to inhibit enzymes involved in critical biological pathways. For example, some studies suggest that triflate-containing compounds can modulate enzyme activity by covalently modifying active site residues .

Research Findings and Case Studies

Several studies have explored the properties and applications of this compound and related compounds. Below is a summary of notable findings:

特性

IUPAC Name |

[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZFQGLSLLIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445506 | |

| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199188-29-9 | |

| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。